6-bromo-2-methoxynaphthalen-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1071532-77-8 |
|---|---|
Molecular Formula |
C11H11BrClNO |
Molecular Weight |
288.57 g/mol |
IUPAC Name |
6-bromo-2-methoxynaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H10BrNO.ClH/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13;/h2-6H,13H2,1H3;1H |
InChI Key |
GSWZWHAWCBWULN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)N.Cl |
Purity |
90 |
Origin of Product |
United States |
Strategic Synthesis and Advanced Reaction Methodologies for 6 Bromo 2 Methoxynaphthalen 1 Amine Hydrochloride
Exploration of Precursor Synthesis Routes and Intermediate Transformations
The cornerstone of the synthesis is the preparation of the key intermediate, 6-bromo-2-methoxynaphthalene. This precursor contains the requisite bromo and methoxy (B1213986) substituents on the naphthalene (B1677914) skeleton, setting the stage for the final introduction of the amine group.
The synthesis of 6-bromo-2-methoxynaphthalene is well-documented and can be approached from several starting materials, most commonly 2-naphthol (B1666908) or its derivative, 2-methoxynaphthalene (B124790).
One prevalent industrial method begins with the bromination of 2-naphthol. google.comwipo.int This process typically involves a two-step bromination to form 1,6-dibromo-2-naphthol (B94854), followed by a selective reduction (de-bromination) at the 1-position to yield 6-bromo-2-naphthol (B32079). google.comwipo.int The final step is the methylation of the hydroxyl group. A notable process involves brominating β-naphthol, followed by reduction and methylation, which can be carried out efficiently in the same solvent, such as butanol. google.com
An alternative route starts with 2-methoxynaphthalene. This approach involves the direct bromination of the more activated methoxy-substituted naphthalene ring. A one-step process describes the bromination of 2-methoxynaphthalene to 1,6-dibromo-2-methoxy-naphthalene, which is subsequently dehalogenated in the same reaction medium by the addition of iron powder to yield the desired 6-bromo-2-methoxynaphthalene. google.com
The following table summarizes various synthetic routes to 6-bromo-2-methoxynaphthalene.
| Starting Material | Key Steps | Reagents | Reference |
|---|---|---|---|
| 2-Naphthol | 1. Dibromination 2. Selective Reduction 3. Methylation | 1. Bromine 2. Sodium Bisulfite 3. Methyl Bromide | google.comwipo.int |
| 2-Naphthol | 1. Bromination 2. Methylation | 1. Bromine 2. Sulfuric Acid, Methanol | orgsyn.org |
| 2-Methoxynaphthalene | 1. Dibromination 2. Selective Dehalogenation | 1. Bromine (Br2) 2. Iron (Fe) | google.com |
The regioselective introduction of substituents onto the naphthalene ring is critical. The positions on the naphthalene ring are not equally reactive; electrophilic substitution is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate.
Bromination: In the synthesis starting from 2-naphthol, an electron-donating hydroxyl group at the C2 position directs electrophilic attack. The initial bromination typically occurs at the highly activated C1 position. To achieve the desired 6-bromo substitution, a process of dibromination followed by selective reduction is employed. google.com First, 2-naphthol is treated with an excess of bromine, often in a solvent like acetic acid, to produce 1,6-dibromo-2-naphthol. google.com The subsequent selective removal of the bromine atom at the more sterically hindered and electronically different C1 position is then achieved using a reducing agent.
Methoxy Group Introduction: The introduction of the methoxy group is typically achieved through Williamson ether synthesis. The precursor, 6-bromo-2-naphthol, is treated with a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) or methyl bromide. google.com For example, 6-bromo-2-naphthol can be methylated using methyl bromide in butanol at approximately 50°C. google.com
To introduce an amine group at the C1 position, 6-bromo-2-methoxynaphthalene must first be converted into a suitable precursor. The most common and effective strategy is electrophilic nitration to introduce a nitro group, which can then be readily reduced to an amine.
The existing methoxy group at C2 is a strongly activating, ortho-, para-directing group. Therefore, the nitration of 6-bromo-2-methoxynaphthalene is expected to proceed selectively at one of the adjacent ortho positions, C1 or C3. Due to steric hindrance, substitution is heavily favored at the C1 position. Studies on the nitration of the parent 2-methoxynaphthalene show that the 1-nitro isomer is the major product, forming in around 70% yield. scite.ai This high regioselectivity makes nitration an excellent method for producing the key intermediate, 6-bromo-1-nitro-2-methoxynaphthalene.
Amination Strategies for 6-Bromo-2-methoxynaphthalen-1-amine Formation
With the nitro-substituted precursor in hand, the final step is the formation of the amine. This can be approached through direct methods, which are often challenging, or more classical indirect routes.
Direct amination of an aryl halide like 6-bromo-2-methoxynaphthalene is a modern synthetic approach, most notably achieved via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org In principle, 6-bromo-2-methoxynaphthalene could be directly coupled with an ammonia (B1221849) equivalent (such as lithium bis(trimethylsilyl)amide) using a palladium catalyst with specialized phosphine (B1218219) ligands. organic-chemistry.org
The catalytic cycle for this reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. youtube.com
However, this approach presents several challenges:
Catalyst Cost and Sensitivity: Palladium catalysts and the required specialized ligands can be expensive. They are also often sensitive to air and moisture, requiring inert reaction conditions. libretexts.org
Base Compatibility: The reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide), which may not be compatible with all functional groups. libretexts.org
Side Reactions: A potential side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom, leading to the formation of 2-methoxynaphthalene as a byproduct. youtube.com
The most established and widely used method for introducing the amine group in this context is the indirect route involving the reduction of the nitro precursor, 6-bromo-1-nitro-2-methoxynaphthalene. The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis.
A variety of reducing agents and methods can be employed for this purpose, offering flexibility in terms of reaction conditions and functional group tolerance. organic-chemistry.org
| Reduction Method | Reagents/Catalyst | General Characteristics | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H2 gas, Pd/C, PtO2, or Raney Ni | Clean, high-yielding, but requires specialized pressure equipment. | google.com |
| Transfer Hydrogenation | Hydrazine (N2H4), Ammonium (B1175870) Formate; Pd/C catalyst | Avoids the need for high-pressure H2 gas; generally safe and effective. | organic-chemistry.org |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl, Zn/CH3COOH | Classic, cost-effective method, but can generate significant metallic waste. | google.com |
| Silane Reduction | Trichlorosilane (HSiCl3) with a base | Offers high chemoselectivity, leaving other reducible groups intact. | google.com |
Once the 6-bromo-2-methoxynaphthalen-1-amine is synthesized, it is converted to its hydrochloride salt for improved stability and handling. This is achieved through a simple acid-base reaction by treating a solution of the amine with hydrochloric acid (HCl), which precipitates the final product.
Optimization of Reaction Conditions and Reagent Selection
The initial bromination of 2-naphthol is a key step. The choice of solvent and brominating agent significantly impacts selectivity and yield. While direct bromination can lead to multiple isomers, a common route involves a two-step process: initial bromination to 1,6-dibromo-2-naphthol followed by selective reduction to 6-bromo-2-naphthol. orgsyn.org The subsequent methylation of the hydroxyl group to a methoxy ether is often achieved using reagents like methyl bromide or dimethyl sulfate. google.comgoogle.com Optimization of this step involves careful control of base concentration, temperature, and reaction time to prevent side reactions.
The introduction of the amino group precursor, typically a nitro group, at the C1 position is achieved through nitration. The reaction conditions for nitration must be finely tuned to control regioselectivity and prevent over-nitration. The final step before salt formation is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed, and the selection depends on factors like functional group tolerance and desired reaction kinetics.
Below is a table summarizing the optimization of key reaction steps in the synthesis of precursors to the target compound.
Table 1: Optimization of Reaction Conditions for Key Synthetic Intermediates
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Key Optimization Parameters | Typical Yield (%) |
|---|---|---|---|---|---|
| Bromination | Bromine | Methylene Chloride | 0 - 15 | Control of bromine addition rate and temperature to ensure regioselectivity. google.com | >95 (for 1,6-dibromo) |
| Reduction | Sodium bisulfite | Butanol/Water | 75 - 95 | pH control (7-9) is crucial for selective debromination. google.com | ~85 |
| Methylation | Methyl Bromide / NaOH | Butanol/Water | 35 - 70 | Molar ratio of methyl bromide and controlled temperature prevent side-product formation. google.comgoogle.com | ~90 |
| Nitration | Nitric Acid / Sulfuric Acid | Acetic Acid | 0 - 10 | Slow addition of nitrating agent at low temperature to control regioselectivity. | Variable |
| Reduction | Fe / HCl or H2 / Pd-C | Ethanol | Reflux | Choice of reducing agent based on functional group compatibility and reaction scale. | >90 |
Functional Group Interconversions and Derivatization within the 6-Bromo-2-methoxynaphthalen-1-amine Framework
The 6-bromo-2-methoxynaphthalen-1-amine scaffold possesses three distinct functional groups—a bromine atom, a methoxy group, and an amino group—each providing a handle for diverse chemical modifications. This allows for the systematic exploration of the chemical space around the core structure to generate a library of analogs.
The bromine atom on the naphthalene ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov These reactions are fundamental for scaffold diversification.
The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile, with a broad tolerance for various functional groups, making it ideal for late-stage diversification. nih.govgre.ac.uk By employing different boronic acids, a wide array of aryl, heteroaryl, alkyl, or alkenyl substituents can be introduced at the 6-position of the naphthalene core. researchgate.netrsc.org The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The Heck reaction provides a method for the arylation or vinylation of alkenes. wikipedia.orgmdpi.com In this reaction, the 6-bromo-naphthalene scaffold is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction typically forms a new carbon-carbon bond with trans selectivity. organic-chemistry.org The mechanism proceeds through oxidative addition of the aryl bromide to palladium, followed by migratory insertion of the alkene and β-hydride elimination. nih.govlibretexts.org The Heck reaction is a powerful tool for introducing substituted vinyl groups, which can be further functionalized.
Table 2: Examples of Halogen-Mediated Coupling Reactions for Scaffold Diversification
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Scaffold |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenyl-2-methoxynaphthalen-1-amine |
| Suzuki-Miyaura | 3-Pyridinylboronic acid | CataXCium A Pd G3 | K₃PO₄ | 6-(Pyridin-3-yl)-2-methoxynaphthalen-1-amine |
| Suzuki-Miyaura | Methylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 6-Methyl-2-methoxynaphthalen-1-amine |
| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Butyl (E)-3-(6-amino-7-methoxynaphthalen-2-yl)acrylate |
| Heck | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | 6-((E)-Styryl)-2-methoxynaphthalen-1-amine |
The methoxy and amine groups offer further opportunities for derivatization.
The methoxy group can be cleaved under acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding phenol. This hydroxyl group can then be used for subsequent reactions, such as esterification or etherification, to introduce a new range of functionalities.
The primary amine is a versatile functional group that can undergo numerous transformations.
N-Alkylation: Reaction with alkyl halides can introduce one or two alkyl groups to the nitrogen atom. However, these reactions can be difficult to control and may lead to over-alkylation, forming quaternary ammonium salts. openstax.orglibretexts.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation. youtube.com
N-Acylation: The amine reacts readily with acid chlorides or anhydrides to form stable amide derivatives. libretexts.orgbritannica.com This reaction is typically high-yielding and stops cleanly at the mono-acylated product, as the resulting amide is less nucleophilic than the starting amine. openstax.orglibretexts.org
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.
Table 3: Derivatization Reactions of Methoxy and Amine Groups
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Methoxy | O-Demethylation | HBr or BBr₃ | Phenol (-OH) |
| Amine | N-Alkylation | R-X (Alkyl halide) | Secondary/Tertiary Amine |
| Amine | Reductive Amination | RCHO, NaBH₃CN | Secondary Amine |
| Amine | N-Acylation | RCOCl | Amide (-NHCOR) |
| Amine | N-Sulfonylation | RSO₂Cl | Sulfonamide (-NHSO₂R) |
While 6-bromo-2-methoxynaphthalen-1-amine itself is achiral, chiral analogs can be synthesized through stereoselective reactions. Chirality can be introduced by derivatizing the existing functional groups using chiral reagents or catalysts.
One common approach involves the acylation of the primary amine with a chiral carboxylic acid or its derivative. This results in the formation of a pair of diastereomeric amides. These diastereomers often have different physical properties (e.g., solubility, chromatographic retention), allowing for their separation by techniques such as fractional crystallization or chromatography. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched amine derivatives.
Alternatively, stereoselectivity can be introduced during the C-C bond-forming reactions. For example, in a Suzuki-Miyaura coupling, the introduction of a bulky group at the 6-position could lead to atropisomerism if rotation around the newly formed C-C bond is restricted. The use of chiral ligands on the palladium catalyst could potentially influence the formation of one atropisomer over the other. Similarly, asymmetric variants of the Heck reaction, using chiral phosphine ligands, could be employed to generate products with new stereocenters in the coupled side chain.
Purification and Isolation Methodologies in Synthetic Research
The purification and isolation of 6-bromo-2-methoxynaphthalen-1-amine hydrochloride and its derivatives are critical for obtaining materials of high purity for subsequent research. The choice of methodology depends on the physical properties of the compound (e.g., crystallinity, polarity) and the nature of the impurities.
Crystallization: This is a primary method for purifying solid compounds. The hydrochloride salt of the target amine enhances its crystallinity, making it amenable to purification by recrystallization. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. google.com The choice of solvent is crucial and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Column Chromatography: This is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase. nih.gov For naphthalene derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase (eluent), a solvent or mixture of solvents, is chosen to achieve optimal separation of the desired product from by-products and unreacted starting materials. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Distillation: For thermally stable, volatile liquid precursors or derivatives, distillation can be an effective purification method. orgsyn.org High-vacuum short-path distillation is particularly useful for high-boiling-point compounds to avoid thermal decomposition. orgsyn.org
Acid-Base Extraction: The basic nature of the amine group allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.
Table 4: Comparison of Purification Methodologies
| Method | Principle | Best Suited For | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization | Differential solubility | Crystalline solids (like HCl salts) | Can yield very high purity material; scalable. | Requires a suitable solvent system; potential for product loss in mother liquor. |
| Column Chromatography | Differential adsorption | Most non-volatile compounds; complex mixtures | High resolution; applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive; may not be ideal for large scales. |
| Distillation | Differential boiling points | Thermally stable, volatile liquids | Effective for removing non-volatile impurities; good for large quantities. | Not suitable for non-volatile or thermally sensitive compounds. |
| Acid-Base Extraction | Differential solubility in acidic/basic solutions | Basic compounds (amines) or acidic compounds | Good for removing neutral or oppositely charged impurities; simple and fast. | Limited to ionizable compounds; may generate emulsions. |
Advanced Structural Elucidation and Conformational Analysis Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal through-bond and through-space atomic interactions.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, complex structures like that of 6-bromo-2-methoxynaphthalen-1-amine hydrochloride necessitate two-dimensional (2D) experiments for complete assignment. researchgate.netslideshare.net These techniques correlate signals from different nuclei, resolving ambiguities and confirming the molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For the naphthalene (B1677914) core of the target molecule, COSY would reveal correlations between neighboring aromatic protons, helping to trace the proton connectivity around the rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning carbon resonances by linking them to their known proton counterparts. For instance, the proton signal for the methoxy (B1213986) group would show a cross-peak to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²J to ⁴J). This is crucial for identifying quaternary (non-protonated) carbons and piecing together different molecular fragments. youtube.com Key HMBC correlations would include those from the methoxy protons to the C2 carbon and from the amine protons to carbons C1 and C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY identifies protons that are close in space, regardless of whether they are bonded. slideshare.net This is essential for determining stereochemistry and conformational preferences. A NOESY spectrum could show correlations between the amine protons and the proton at the C8 position, providing insight into the molecule's spatial arrangement.
Table 1: Expected 2D NMR Correlations for this compound
| NMR Experiment | Correlated Nuclei | Purpose in Structural Elucidation | Expected Key Correlations |
|---|---|---|---|
| COSY | ¹H - ¹H | Identifies proton-proton coupling networks. | H3-H4; H5-H7 (assuming H6 is replaced by Br); H7-H8 |
| HSQC | ¹H - ¹³C (one bond) | Assigns carbons directly attached to protons. | H3-C3; H4-C4; H5-C5; H7-C7; H8-C8; OCH₃ protons-OCH₃ carbon |
| HMBC | ¹H - ¹³C (multiple bonds) | Connects molecular fragments and assigns quaternary carbons. | OCH₃ protons to C2; Amine protons to C1 and C2; H8 to C1 and C4a |
| NOESY | ¹H - ¹H (through space) | Determines spatial proximity and conformation. | Amine protons to H8; OCH₃ protons to H3 |
Isotopic labeling involves the selective replacement of an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. This strategy can dramatically simplify complex NMR spectra and enable experiments that would otherwise be impossible. whiterose.ac.uk For mechanistic studies, labeling can be used to trace the fate of specific atoms through a chemical reaction.
In the context of this compound, specific isotopic labeling could be employed to overcome challenges in spectral assignment or to study its interactions. whiterose.ac.uk For example:
¹⁵N Labeling: Synthesizing the molecule with ¹⁵N in the amine group would allow for ¹H-¹⁵N HSQC experiments. This provides a direct probe of the electronic environment around the nitrogen atom and can be highly sensitive to protonation events and hydrogen bonding.
¹³C Labeling: Incorporating a ¹³C label at a specific position, such as C1 or C2, can help confirm assignments in the crowded aromatic region of the ¹³C NMR spectrum. acs.orgnih.gov
Deuterium (B1214612) Labeling: Replacing the protons of the methoxy group with deuterium (²H) would cause its signal to disappear from the ¹H NMR spectrum, which can help in simplifying overlapping regions. acs.orgnih.gov
These labeling strategies are particularly powerful for studying biomolecular interactions, where specific signals from the labeled compound can be observed against a complex background. whiterose.ac.uk
Vibrational and Electronic Spectroscopy in Research Contexts
Vibrational and electronic spectroscopies probe how molecules interact with electromagnetic radiation, causing transitions between vibrational and electronic energy levels, respectively. These techniques provide characteristic fingerprints based on a molecule's functional groups and electronic system.
FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. thermofisher.com FT-IR measures the absorption of infrared light, while Raman measures the inelastic scattering of laser light. thermofisher.comspectroscopyonline.com A vibrational mode may be active in IR, Raman, both, or neither, depending on how the molecule's dipole moment or polarizability changes during the vibration.
For this compound, the spectra would be dominated by vibrations of the substituted naphthalene ring, the methoxy group, the amine group, and the carbon-bromine bond. A study on the related compound 2-bromo-6-methoxynaphthalene (B28277) provides insight into the expected vibrational frequencies. nih.gov
Table 2: Key Vibrational Modes and Expected Wavenumbers
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typically Stronger In |
|---|---|---|---|
| N-H Stretch | Amine Hydrochloride (-NH₃⁺) | ~3000-3200 (broad) | FT-IR |
| Aromatic C-H Stretch | Naphthalene Ring | ~3050-3100 | Raman |
| Aliphatic C-H Stretch | Methoxy (-OCH₃) | ~2850-2960 | Raman |
| C=C Aromatic Ring Stretch | Naphthalene Ring | ~1500-1620 | Both |
| N-H Bend | Amine Hydrochloride (-NH₃⁺) | ~1500-1600 | FT-IR |
| C-O Stretch | Methoxy Ether | ~1250 (asymmetric), ~1030 (symmetric) | FT-IR |
| C-N Stretch | Amine | ~1200-1350 | FT-IR |
| C-Br Stretch | Bromoalkane | ~500-600 | Raman |
UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy occupied molecular orbitals (like π orbitals) to higher-energy unoccupied orbitals (like π* orbitals). libretexts.orgyoutube.com The technique is particularly useful for analyzing compounds with conjugated systems, such as the naphthalene ring in the target molecule. stackexchange.com
The UV-Vis spectrum of this compound is expected to show strong absorptions characteristic of π → π* transitions within the aromatic naphthalene chromophore. nih.gov The presence of auxochromes—substituents on the chromophore like the amine (-NH₃⁺), methoxy (-OCH₃), and bromo (-Br) groups—can shift the wavelength of maximum absorbance (λmax) and alter the intensity of the absorption bands. slideshare.net The protonated amine group in the hydrochloride salt would likely cause a hypsochromic (blue) shift compared to the free amine.
Table 3: Predicted UV-Vis Absorption Data
| Predicted λmax (nm) | Electronic Transition | Associated Chromophore/System |
|---|---|---|
| ~230-250 | π → π | Naphthalene Ring System |
| ~280-300 | π → π | Naphthalene Ring System (lower energy) |
| ~320-340 | π → π* | Naphthalene Ring System (influenced by auxochromes) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and gain structural information from its fragmentation patterns. nih.gov
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₁H₁₁BrClNO. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units. nih.gov
The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Upon ionization, the molecule breaks apart in predictable ways, and analyzing the masses of the resulting fragments helps to confirm the connectivity of the atoms.
Expected Fragmentation Pathways:
Loss of HCl: A common fragmentation for hydrochloride salts.
Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment ion at [M-15]⁺.
Loss of CO: A characteristic fragmentation for methoxy-substituted aromatic rings, often occurring after the initial loss of a methyl group.
Loss of Br• radical: Cleavage of the C-Br bond to give a fragment at [M-79/81]⁺.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z Value (for ⁷⁹Br) | Ion/Fragment | Proposed Fragmentation Pathway |
|---|---|---|
| 268/270 | [C₁₁H₁₀⁷⁹/⁸¹BrNO]⁺ | Molecular ion of the free amine (loss of HCl) |
| 253/255 | [C₁₀H₇⁷⁹/⁸¹BrNO]⁺ | Loss of •CH₃ from the free amine molecular ion |
| 189 | [C₁₁H₁₁NO]⁺ | Loss of •Br from the free amine molecular ion |
| 225/227 | [C₉H₅⁷⁹/⁸¹BrNO]⁺ | Loss of •CH₃ followed by loss of CO |
X-ray Crystallographic Investigations of Solid-State Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, bond lengths, bond angles, and the spatial arrangement of molecules relative to one another. Such studies are fundamental to understanding the physical and chemical properties of a compound.
Crystal and Molecular Structure Studies of the Hydrochloride Salt
A comprehensive search for crystallographic data, including entries in major structural databases, yielded no specific results for the hydrochloride salt of 6-bromo-2-methoxynaphthalen-1-amine. Therefore, crucial information such as its crystal system, space group, unit cell dimensions, and the precise intramolecular bond lengths and angles of the molecule in its solid state remains undetermined. Without experimental single-crystal X-ray diffraction data, a definitive table of its crystallographic parameters cannot be constructed.
Analysis of Intermolecular Interactions and Packing Arrangements
The way molecules pack in a crystal lattice is governed by a network of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. For the hydrochloride salt, the protonated amine (NH3+) and the chloride anion (Cl-) would be expected to be primary sites for strong hydrogen bonding, significantly influencing the crystal's architecture. However, in the absence of a determined crystal structure for this compound, any discussion of its specific intermolecular interactions and packing motifs would be purely speculative. No published research is available to detail these arrangements or to provide data on the specific types and geometries of the interactions present.
Chiral Resolution and Stereochemical Analysis Methodologies
The presence of a chiral center at the C1 position of the naphthalene ring (bearing the amine group) means that 6-bromo-2-methoxynaphthalen-1-amine can exist as a pair of enantiomers. Chiral resolution is the process of separating these enantiomers from a racemic mixture. Common methodologies include the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization, or through chiral chromatography.
A review of the scientific literature shows no specific published methods for the chiral resolution of 6-bromo-2-methoxynaphthalen-1-amine. Consequently, there are no detailed research findings on effective resolving agents, optimal solvent systems, or the specific analytical techniques (such as chiral HPLC or polarimetry) used to assess the enantiomeric purity of its separated forms.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For a substituted naphthalene (B1677914) derivative like 6-bromo-2-methoxynaphthalen-1-amine hydrochloride, methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide deep insights.
Table 1: Predicted Optimized Geometrical Parameters for a Naphthalene Derivative
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) Bond Length | ~1.37 - 1.42 Å |
| C-Br Bond Length | ~1.90 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C-N (amine) Bond Length | ~1.40 Å |
| Dihedral Angle (Naphthalene plane-Methoxy group) | Variable, near planar |
Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific DFT data for this compound is not available.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netsamipubco.com
For a molecule like 6-bromo-2-methoxynaphthalen-1-amine, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the amine and methoxy (B1213986) substituents, which are electron-donating groups. The LUMO, conversely, would be distributed over the aromatic system, representing regions susceptible to nucleophilic attack. The presence of the electronegative bromine atom would also influence the energies and distributions of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Properties for a Naphthalene Derivative
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | ~4.0 to 5.0 |
Note: These values are estimations based on FMO analyses of similar aromatic and naphthalene-based compounds and serve as a predictive guide. researchgate.netsamipubco.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. stackexchange.com This method quantifies charge distribution on each atom (natural atomic charges) and analyzes delocalization effects through the interactions between filled (donor) and empty (acceptor) orbitals. ijnc.ir
Table 3: Predicted Natural Atomic Charges for a Naphthalene Derivative
| Atom | Predicted Natural Charge (e) |
|---|---|
| Nitrogen (in NH3+) | Negative, but influenced by protonation |
| Oxygen (in OCH3) | ~ -0.5 to -0.6 |
| Bromine | Slightly negative to near neutral |
| Aromatic Carbons | Variable, positive and negative |
| Hydrogens (on NH3+) | Significantly positive |
Note: The presented charge data is illustrative, based on general principles of NBO analysis on substituted aromatic systems. stackexchange.comresearchgate.net
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking are powerful computational tools for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein. academie-sciences.fr These techniques are fundamental in drug discovery and design.
Molecular docking simulations place a ligand into the binding site of a protein and estimate the binding affinity, often expressed as a docking score or binding free energy. academie-sciences.frelsevierpure.com For a compound like this compound, docking studies against various protein targets could reveal its potential as a therapeutic agent. For instance, naphthalene derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and tubulin. elsevierpure.comnih.gov The docking results would depend on the shape complementarity between the ligand and the protein's active site, as well as the specific intermolecular interactions formed. A more negative binding energy generally suggests a more stable ligand-protein complex. acs.org
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. For this compound, these would include:
Hydrogen Bonding: The protonated amine group (-NH3+) is an excellent hydrogen bond donor, capable of forming strong interactions with acceptor residues in a protein's active site, such as aspartate, glutamate, or backbone carbonyls. The methoxy oxygen can act as a hydrogen bond acceptor. nih.gov
Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a nucleophilic site, such as a backbone carbonyl oxygen or a serine hydroxyl group.
Hydrophobic Interactions: The bicyclic naphthalene core is inherently hydrophobic and would likely engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within the binding pocket. nih.gov
π-Interactions: The aromatic naphthalene ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, or cation-π interactions with positively charged residues like lysine (B10760008) and arginine.
The combination and geometry of these interactions ultimately determine the binding specificity and affinity of the molecule for its biological target. elsevierpure.com
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD simulations provide a detailed view of conformational changes and stability. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from studies on analogous naphthalene derivatives. researchgate.netsemanticscholar.org
MD simulations of this compound would involve placing it in a simulated environment, such as a solvent box of water, and calculating the forces between atoms using a chosen force field. The simulation would then solve Newton's equations of motion to track the trajectory of each atom over time. This allows for the exploration of the molecule's conformational landscape, identifying the most stable arrangements of its atoms and the energy barriers between different conformations.
Key areas of investigation in an MD simulation of this compound would include:
Torsional Angle Dynamics: The rotation around the C-N bond of the amine group and the C-O bond of the methoxy group would be of particular interest. The simulation would reveal the preferred dihedral angles and the flexibility of these substituents.
Intramolecular Interactions: The simulation would also highlight intramolecular hydrogen bonding or steric clashes between the bromo, methoxy, and amine groups, which dictate the preferred low-energy conformations.
The results from such simulations are typically presented as trajectories, energy profiles, and statistical distributions of geometric parameters. For instance, a Ramachandran-like plot could be generated for the key dihedral angles to visualize the allowed and disallowed conformational regions.
Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound
| Parameter | Predicted Value/Observation |
| Dominant Conformer | A conformation with specific dihedral angles for the amine and methoxy groups relative to the naphthalene ring, minimizing steric hindrance. |
| Amine Group Rotation | Characterized by a specific rotational barrier, indicating the energy required to change its orientation. |
| Methoxy Group Rotation | Exhibits a preference for a planar or near-planar orientation with the naphthalene ring to maximize conjugation. |
| Hydrogen Bonding | Analysis of hydrogen bond lifetimes and geometries between the molecule and surrounding water molecules. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined activities or properties.
For this compound, QSAR and QSPR studies would be valuable in predicting its potential biological activities and physical properties without the need for extensive experimental testing. While specific models for this exact compound are not readily found in the literature, the methodology can be described based on studies of similar compounds. researchgate.net
The first step in developing a QSAR or QSPR model is to calculate a wide range of molecular descriptors for a series of related compounds. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape indices, solvent-accessible surface area.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges.
Once the descriptors are calculated, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a model that correlates a subset of these descriptors with the activity or property of interest.
QSAR Modeling:
A QSAR model for this compound could predict its potential as an inhibitor of a specific enzyme or its cytotoxicity against a cancer cell line. The model would be based on a training set of compounds with known biological activities. The position and nature of the substituents (bromo, methoxy, and amine groups) on the naphthalene scaffold would significantly influence the calculated descriptors and, consequently, the predicted activity.
QSPR Modeling:
A QSPR model could be used to predict various physicochemical properties of this compound, such as its solubility, boiling point, or lipophilicity (logP). These properties are crucial for understanding its behavior in biological systems and for formulation development.
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Category | Example Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |
The validity of any developed QSAR or QSPR model is assessed through rigorous internal and external validation techniques to ensure its predictive power for new, untested compounds.
Reactivity, Mechanistic Studies, and Synthetic Utility
Elucidation of Reaction Pathways and Intermediate Formation
The reaction pathways of 6-bromo-2-methoxynaphthalen-1-amine hydrochloride are dictated by the nature of the reagents and conditions employed. The electron-donating amino and methoxy (B1213986) groups strongly activate the aromatic system, while the bromine atom offers a site for nucleophilic substitution or metal-catalyzed coupling reactions.
Nucleophilic aromatic substitution (SNAr) on the naphthalene (B1677914) ring of 6-bromo-2-methoxynaphthalen-1-amine is challenging without strong activation. Typically, SNAr reactions require potent electron-withdrawing groups (like nitro groups) to stabilize the negatively charged intermediate (Meisenheimer complex), which are absent in this molecule. rsc.org
However, substitution of the bromine atom at the 6-position is feasible through mechanisms other than classical SNAr. These include:
Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent is an ideal handle for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, allowing the bromine to be replaced by various organic fragments. Polycyclic aryl bromides, including bromonaphthalenes, are known to react smoothly in such transformations. acs.org
Formation of Organometallic Reagents: The bromo group can be converted into an organometallic species, for instance, through reaction with magnesium to form a Grignard reagent or with an organolithium compound. orgsyn.orgwikipedia.org This reverses the polarity at the carbon atom, turning it from an electrophilic to a nucleophilic center, which can then react with various electrophiles.
Displacement of the methoxy group at the 2-position via nucleophilic attack is generally difficult. However, studies on related compounds like 1-methoxy-2-(diphenylphosphinyl)naphthalene have shown that a methoxy group can be replaced by nucleophiles when a strongly activating group is present at an adjacent position. nih.govelsevierpure.com The amino group at C1 could potentially assist in such a substitution, although this specific pathway has not been documented for this molecule.
Electrophilic aromatic substitution (EAS) is a key reaction class for this molecule due to the highly activated naphthalene ring. The outcome is determined by the directing effects of the existing substituents.
Directing Effects: The -NH2 (or -NH3+ in acidic media) and -OCH3 groups are powerful activating, ortho- and para-directing groups. The -Br group is deactivating but also ortho- and para-directing. libretexts.org In naphthalene, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate (a Wheland intermediate) that preserves one intact benzene (B151609) ring. proquest.comyoutube.com
The combined influence of the substituents on 6-bromo-2-methoxynaphthalen-1-amine can be summarized as follows:
| Substituent | Position | Type | Directing Effect |
| -NH2 | 1 | Activating | Ortho (to C2), Para (to C4) |
| -OCH3 | 2 | Activating | Ortho (to C1, C3), Para (to C6) |
| -Br | 6 | Deactivating | Ortho (to C5, C7), Para (to C2) |
The most activated positions for electrophilic attack are C4 (para to the strongly activating amino group) and C3 (ortho to the strongly activating methoxy group). The C5 and C7 positions are also activated. Given the steric hindrance at C3 (between the C2-methoxy and C4-hydrogen) and the powerful directing effect of the amino group, the C4 position is a highly probable site for substitution. Substitution on the second ring, at positions C5 or C7, is also likely due to the combined directing effects. The exact product distribution would depend on whether the reaction is under kinetic or thermodynamic control. stackexchange.comacs.org
Oxidation: Aminonaphthalenes are susceptible to oxidation. Mechanistic studies on related N-substituted 2-aminonaphthalenes show that oxidation, often catalyzed by metals like iron or chromium, can lead to oxidative coupling products (dimers). acs.orgacs.org The proposed mechanism often begins with a single-electron transfer from the electron-rich aminonaphthalene to the metal catalyst, forming a radical cation. acs.orgnsf.gov This intermediate can then couple with another aminonaphthalene molecule. In the presence of other nucleophiles, such as phenols, cross-coupling can occur. acs.orgresearchgate.net Atmospheric oxidation of naphthalene itself is initiated by OH radical addition, predominantly at the C1 position, followed by reaction with O2. rsc.org A similar pathway could be envisioned for the subject compound, likely leading to complex degradation products.
Reduction: The naphthalene ring can be reduced under various conditions. A Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) would likely reduce the unsubstituted ring (positions C5-C8) due to the electron-donating nature of the substituents on the other ring. A related precursor, 6-methoxy-2-tetralone, is known to be synthesized via a Birch reduction. orgsyn.org Catalytic hydrogenation (e.g., with H2/Pd, Pt, or Ni) can reduce one or both rings, although conditions would need to be controlled to avoid debromination (hydrogenolysis of the C-Br bond).
Kinetic Studies of Chemical Transformations
While no specific kinetic studies have been published for this compound, data from analogous systems provide insight into the factors that would govern its reaction rates.
The rates of reactions involving this compound would be highly dependent on several variables:
Temperature: As with most chemical reactions, increasing the temperature would increase the reaction rate. In cases like electrophilic sulfonation of naphthalene, temperature can also change the product distribution, shifting the reaction from kinetic to thermodynamic control. youtube.com
Solvent: The choice of solvent can significantly impact reaction rates, especially for reactions involving charged intermediates. For example, polar aprotic solvents can accelerate SNAr reactions.
Catalyst Concentration: For catalyzed reactions, such as the oxidative coupling of aminonaphthalenes, the reaction rate typically shows a direct dependence on the concentration of the catalyst. acs.org
pH: The acidity of the medium is crucial. In strongly acidic solutions, the amine group exists as the -NH3+ cation. This group is strongly deactivating and meta-directing, which would dramatically slow down electrophilic aromatic substitution and alter the substitution pattern.
Kinetic analysis of deuterium-protium exchange in naphthalene, an example of electrophilic substitution, has shown that substitution at the α-position is kinetically favored. acs.org Similar kinetic preference would be expected for the activated rings of 6-bromo-2-methoxynaphthalen-1-amine.
Research on related aminonaphthalenes has focused on their use as substrates in catalytic oxidative coupling reactions, which are valuable for synthesizing biaryl compounds. nsf.gov
Catalysts for Oxidation: Iron(III) and Chromium(III)-salen complexes have been shown to be effective catalysts for the aerobic oxidative coupling of N-substituted 2-aminonaphthalenes. acs.orgnsf.gov
Reaction Selectivity: In these catalytic systems, selectivity is a key issue. For instance, in the Cr-salen catalyzed cross-coupling of aminonaphthalenes with phenols, mixtures of C-C and C-O coupled products can be formed. nsf.gov The selectivity is influenced by the steric and electronic properties of the substrates and the nature of the catalyst. Mechanistic studies suggest that the reaction proceeds through the formation of a ternary iron complex involving the catalyst, the aminonaphthalene, the peroxide, and the phenol, with the coupling occurring between an iron-bound phenoxyl radical and a neighboring aminonaphthalene ligand. acs.org
These studies highlight that while this compound is not itself a catalyst, it can participate as a substrate in highly selective catalytic transformations.
Application as a Building Block and Intermediate in Complex Organic Synthesis
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Derivatization and Analog Development for Research Probes
Design and Synthesis of Novel Analogs of 6-Bromo-2-methoxynaphthalen-1-amine
The design of novel analogs of 6-bromo-2-methoxynaphthalen-1-amine is primarily driven by the need to create compounds with specific biological activities or properties suitable for probing biological systems. The synthesis of such analogs often begins with the modification of the primary amine or the naphthalene (B1677914) ring system.
One common approach involves the derivatization of the 1-amine group to introduce various functional moieties. For instance, the amine can be acylated, alkylated, or converted into amides and sulfonamides to explore structure-activity relationships (SAR). A study on the synthesis of novel 3-methoxynaphthalen-1-amine derivatives, a structurally related scaffold, demonstrated the potential for creating a library of compounds with antibacterial properties. In this research, the core structure was modified through reactions such as the Skraup reaction, followed by reduction and substitution with various aldehydes to yield a series of novel compounds.
Another strategy focuses on modifying the naphthalene core itself. The bromo substituent at the 6-position offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for biological targets.
The synthesis of these analogs is typically a multi-step process that requires careful planning and execution of organic reactions. The starting material, 6-bromo-2-methoxynaphthalene, can be nitrated and subsequently reduced to introduce the 1-amine group. From there, a variety of synthetic transformations can be employed to build up the desired complexity.
Table 1: Examples of Synthetic Strategies for Analog Development
| Starting Material | Reaction Type | Reagents | Resulting Functional Group |
| 6-bromo-2-methoxynaphthalen-1-amine | Acylation | Acid chloride, Pyridine | Amide |
| 6-bromo-2-methoxynaphthalen-1-amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| 6-bromo-2-methoxynaphthalen-1-amine | Sulfonylation | Sulfonyl chloride, Triethylamine | Sulfonamide |
| 6-bromo-2-methoxynaphthalen-1-amine | Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, Ligand, Base | Arylamine |
Scaffold Modification Strategies for Enhanced Research Utility
Modifying the 6-bromo-2-methoxynaphthalen-1-amine scaffold is crucial for enhancing its utility as a research tool. These modifications are aimed at improving properties such as potency, selectivity, and cell permeability, or to introduce functionalities that allow for its use in specific biochemical assays.
A key area of scaffold modification is in the development of kinase inhibitors. The naphthalene core can serve as a scaffold that mimics the adenine (B156593) ring of ATP, allowing the molecule to bind to the ATP-binding site of kinases. By strategically adding substituents to the scaffold, one can achieve selective inhibition of specific kinases. For example, the development of imatinib, a highly successful kinase inhibitor, began with a 2-phenylaminopyrimidine scaffold, and subsequent modifications led to a potent and selective drug. Similar principles can be applied to the 6-bromo-2-methoxynaphthalen-1-amine scaffold to develop novel kinase inhibitors for research purposes.
Another important modification strategy is the introduction of groups that can modulate the physicochemical properties of the molecule. For instance, adding polar groups can increase water solubility, which is often desirable for biological assays. Conversely, lipophilic groups can be added to enhance membrane permeability, allowing the probe to reach intracellular targets.
The following table summarizes some common scaffold modification strategies and their intended outcomes:
Table 2: Scaffold Modification Strategies and Their Research Applications
| Modification Strategy | Introduced Moiety | Desired Outcome | Research Application |
| Introduction of a pharmacophore | Heterocyclic rings | Enhanced binding to a specific target | Target identification and validation |
| Alteration of physicochemical properties | Polar or lipophilic groups | Improved solubility or cell permeability | Cellular imaging and in vivo studies |
| Introduction of a reactive group | Electrophilic warhead | Covalent binding to the target | Irreversible inhibition studies |
| Attachment of a linker | Alkyl or PEG chain | Spacing for attachment of other molecules | Development of bifunctional probes |
Development of Labeled Probes for Biochemical Research
The development of labeled probes from the 6-bromo-2-methoxynaphthalen-1-amine scaffold is essential for its use in a variety of biochemical research applications, including fluorescence microscopy, flow cytometry, and affinity purification. Labeling involves the covalent attachment of a reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or a radioactive isotope.
Fluorescent Probes: The naphthalene core itself has inherent fluorescent properties, which can be modulated by the substituents. However, for enhanced brightness and photostability, external fluorophores are often attached. The primary amine group of 6-bromo-2-methoxynaphthalen-1-amine is a convenient site for conjugation with amine-reactive fluorescent dyes, such as NHS esters or isothiocyanates. These fluorescently labeled probes can be used to visualize the localization of their target molecules within cells or tissues.
Biotinylated Probes: Biotinylation is a widely used technique for labeling molecules for detection and purification. The strong and specific interaction between biotin and avidin (B1170675) or streptavidin can be exploited for various applications. The amine group of 6-bromo-2-methoxynaphthalen-1-amine can be readily reacted with an activated biotin derivative, such as biotin-NHS, to create a biotinylated probe. These probes can be used in pull-down assays to identify the binding partners of the parent molecule or in immunoassays for its detection.
Radiolabeled Probes: For studies requiring high sensitivity, such as in vivo imaging or receptor binding assays, radiolabeling is often the method of choice. The bromo substituent on the naphthalene ring provides a potential site for introducing a radioactive isotope, such as bromine-76 (B1195326) or bromine-77, through a halogen exchange reaction. Alternatively, a precursor molecule could be synthesized with a functional group suitable for radiolabeling, such as a tosylate or a stannane, which can then be converted to the final radiolabeled probe.
The choice of label depends on the specific research application and the required sensitivity and detection method. The following table provides an overview of different labeling strategies and their applications.
Table 3: Labeled Probes and Their Biochemical Research Applications
| Label Type | Labeling Strategy | Detection Method | Research Application |
| Fluorescent Dye | Amine-reactive coupling | Fluorescence Microscopy, Flow Cytometry | Cellular imaging, Target localization |
| Biotin | Amine-reactive coupling | Avidin/Streptavidin-based assays | Affinity purification, Immunoassays |
| Radioisotope | Halogen exchange, Precursor synthesis | Scintillation counting, Autoradiography | In vivo imaging, Receptor binding assays |
Biological and Medicinal Chemistry Research Applications: Mechanistic and Target Oriented Studies
Investigation of Molecular Interactions with Defined Biological Targets
Searches for studies detailing the molecular interactions of 6-bromo-2-methoxynaphthalen-1-amine hydrochloride with specific biological targets did not yield any relevant results.
Receptor Affinity and Ligand-Target Binding Characterization
A thorough search did not uncover any studies characterizing the receptor affinity or ligand-target binding properties of this compound.
Molecular Recognition Studies at the Protein-Ligand Interface
No crystallographic, computational, or other molecular recognition studies detailing the interaction of this compound at a protein-ligand interface are available in the current body of scientific literature.
Structure-Activity Relationship (SAR) Investigations for Target Identification and Mechanistic Understanding
No literature is available that includes this compound in structure-activity relationship (SAR) studies for the purpose of target identification or to understand mechanistic details of its potential biological activity.
Positional Scanning and Substituent Effect Studies
There are no published positional scanning or substituent effect studies involving the 6-bromo-2-methoxynaphthalen-1-amine scaffold to probe its biological activity.
Stereochemical Influences on Molecular Recognition
Investigations into the influence of stereochemistry on the molecular recognition of this compound have not been reported.
Research into Cellular Pathway Modulation and Signal Transduction Mechanisms (in vitro)
No in vitro studies detailing the effects of This compound on cellular pathway modulation or signal transduction mechanisms have been identified in the current body of scientific literature.
Studies of Interactions with Cellular Components
Specific studies on the direct interactions of This compound with cellular components, such as proteins, nucleic acids, or other biomolecules, are not present in the available literature. Molecular docking studies have been performed on related 6-methoxynaphthalene derivatives to predict their binding affinity to therapeutic targets, but this particular amine hydrochloride has not been the subject of such investigations.
Development of Chemical Probes for Exploring Biochemical Processes
The development and application of This compound as a chemical probe for the exploration of biochemical processes have not been reported in scientific literature. The utility of a compound as a chemical probe requires a deep understanding of its specific biological targets and mechanisms of action, which is currently lacking for this molecule.
Advanced Analytical Methodologies in Chemical Research
Development of Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for assessing the purity of synthesized compounds and for real-time monitoring of chemical reactions.
For a compound such as 6-bromo-2-methoxynaphthalen-1-amine hydrochloride, a reversed-phase HPLC method would be the standard approach for purity determination. A C18 column is a common choice for the separation of naphthalene (B1677914) derivatives. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. ijpsjournal.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar starting materials to the less polar product and by-products. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to the maximum absorbance of the naphthalene chromophore, likely in the range of 230-260 nm. nih.govmdpi.com
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the identity of the target compound and for identifying impurities. ijpsjournal.com For this compound, electrospray ionization (ESI) in positive ion mode would be expected to be effective, given the presence of the amine group which is readily protonated. ijpsjournal.com The mass spectrometer would be set to monitor for the protonated molecular ion [M+H]⁺ of the compound.
The following table outlines a hypothetical set of parameters for an HPLC and LC-MS method for the analysis of this compound, based on methods for related compounds.
| Parameter | HPLC | LC-MS |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | ESI+, Scan m/z 100-500 |
| Injection Vol. | 10 µL | 2 µL |
Application of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-MS)
For the analysis of complex mixtures, such as crude reaction products or samples from degradation studies, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are essential.
While there is no specific literature on the use of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for this compound, this technique would be highly valuable for the unambiguous structural elucidation of unknown impurities. After separation by HPLC, the eluent is directed to an NMR spectrometer, allowing for the acquisition of detailed structural information on each separated component.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. thermofisher.com For the analysis of this compound, derivatization of the amine group might be necessary to increase its volatility and thermal stability. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase, and the MS provides mass information for identification. wiley.com Given the brominated nature of the compound, the mass spectrum would show a characteristic isotopic pattern for bromine, aiding in the identification of bromine-containing fragments. thermofisher.com
A typical GC-MS method for a derivatized analog could involve the following parameters:
| Parameter | GC-MS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temp. | 280 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |
| Transfer Line | 280 °C |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 50-550 |
Methodologies for Impurity Profiling and Process-Related Substance Identification in Research Samples
Impurity profiling is a critical aspect of chemical research and development, ensuring the quality and consistency of a synthesized compound. synthinkchemicals.com This involves the identification and quantification of all impurities present in a sample. For this compound, impurities could arise from starting materials, by-products of the synthesis, or degradation products.
The development of a stability-indicating analytical method, typically an HPLC or UPLC method, is the first step in impurity profiling. nih.gov This method must be able to separate the main compound from all potential impurities. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to generate potential degradation products. nih.gov The analytical method is then used to demonstrate that these degradation products are well-resolved from the parent compound. nih.gov
The identification of these impurities often requires the use of LC-MS/MS, where the precursor ion of the impurity is fragmented to obtain structural information. nih.gov For definitive identification, the impurity may need to be isolated, for example by preparative HPLC, and then characterized by NMR spectroscopy. Alternatively, reference standards of known impurities can be synthesized and used for comparison. synthinkchemicals.com
Development of Automated and High-Throughput Screening Methods for Research Libraries
In modern drug discovery and materials science, high-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity or physical property. The development of automated HTS methods is crucial for efficiently screening large chemical libraries.
While specific HTS campaigns involving this compound are not documented in the public domain, the general principles of HTS would apply. A library of related naphthalenamine derivatives could be synthesized and screened for a particular target. The development of a robust and miniaturized assay is key to HTS. These assays are often based on fluorescence, luminescence, or absorbance readouts that can be measured in microtiter plates.
Automation plays a significant role in HTS, with robotic systems handling liquid dispensing, plate transport, and data acquisition. The data from HTS is then analyzed to identify "hits"—compounds that show activity in the assay. These hits are then subjected to further chemical and biological characterization. The analytical methods described in the previous sections, such as LC-MS, are essential for confirming the identity and purity of these active compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-2-methoxynaphthalen-1-amine hydrochloride, and how can intermediates be optimized?
- Methodology :
- Bromination : Start with 2-methoxynaphthalen-1-amine. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to introduce bromine at the 6-position. Monitor reaction progress via TLC .
- Hydrochloride Formation : React the free base with HCl gas in anhydrous ethanol. Recrystallize from ethanol/ether to isolate the hydrochloride salt.
- Optimization : Use design of experiments (DoE) to adjust stoichiometry, solvent polarity, and temperature. Characterize intermediates via H NMR and LC-MS to confirm purity .
Q. How can impurities in this compound be identified and quantified?
- Methodology :
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Compare retention times against reference standards (e.g., 6,6'-dimethoxy-2,2'-binaphthalenyl) .
- LC-MS/MS : Detect trace impurities (e.g., de-brominated byproducts) with MRM transitions. Validate using spiked samples with known impurity concentrations .
- Limit of Quantification (LOQ) : Establish via calibration curves with ≥5-point linearity (R² > 0.995) .
Q. What storage conditions ensure the stability of this compound?
- Methodology :
- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar). Use UV-vis spectroscopy to detect photodegradation products (λ = 250–400 nm) .
- Recommended Conditions : 2–8°C in a desiccator with silica gel. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model bromination transition states. Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets.
- Reaction Path Search : Employ the AFIR method to identify low-energy pathways. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
- Machine Learning : Train models on Pistachio/BKMS_Metabolic datasets to predict feasible synthetic routes .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?
- Methodology :
- Cross-Validation : Run C NMR DEPT-135 to distinguish CH₃/CH₂ groups. Compare with high-resolution MS (HRMS) for molecular ion consistency.
- Isotopic Labeling : Synthesize N-labeled analogs to confirm amine proton signals in NMR.
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
Q. What strategies mitigate scale-up challenges in the synthesis of this compound?
- Methodology :
- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer during bromination. Optimize residence time via computational fluid dynamics (CFD) .
- Process Control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring of intermediate purity.
- Byproduct Management : Use membrane separation (e.g., nanofiltration) to remove unreacted starting materials during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
